molecular formula C13H19NO B12585651 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine CAS No. 535926-45-5

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine

Katalognummer: B12585651
CAS-Nummer: 535926-45-5
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: WBEGOWKQMQBHCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopropyl-1-(4-methoxy-2-methylphenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Cyclopropyl-1-(4-ethoxy-2-ethylphenyl)methanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-Cyclopropyl-1-(4-ethoxy-2-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable for certain research and industrial applications where these properties are desired.

Eigenschaften

CAS-Nummer

535926-45-5

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

cyclopropyl-(4-ethoxy-2-methylphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-3-15-11-6-7-12(9(2)8-11)13(14)10-4-5-10/h6-8,10,13H,3-5,14H2,1-2H3

InChI-Schlüssel

WBEGOWKQMQBHCL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)C(C2CC2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.